5-Bromo-3-isobutoxybenzofuran-2-carboxylicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to facilitate the bromination process . The isobutoxy group can be introduced through an etherification reaction using isobutyl alcohol and an appropriate catalyst .
Industrial Production Methods
Industrial production methods for 5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid may involve large-scale bromination and etherification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-isobutoxybenzofuran-2-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A similar compound used in the synthesis of SGLT2 inhibitors for diabetes therapy.
Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit diverse biological activities.
Uniqueness
5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13BrO4 |
---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
5-bromo-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrO4/c1-7(2)6-17-11-9-5-8(14)3-4-10(9)18-12(11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI Key |
JKEFKPRHJSZIMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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